molecular formula C8H15ClN2O B12051644 (1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

Cat. No.: B12051644
M. Wt: 190.67 g/mol
InChI Key: XEGNNKBCZMXBOA-KVZVIFLMSA-N
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Preparation Methods

The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride typically involves the oximation of tropinone. The reaction conditions often include the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various tropane derivatives.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drugs targeting the central nervous system.

    Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride involves its interaction with molecular targets such as enzymes and receptors in the central nervous system. The compound can modulate neurotransmitter levels by inhibiting or activating specific pathways, leading to various physiological effects .

Comparison with Similar Compounds

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is unique due to its specific structure and biological activity. Similar compounds include:

These compounds share a similar bicyclic structure but differ in their functional groups and biological activities, highlighting the uniqueness of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H/t7-,8+;

InChI Key

XEGNNKBCZMXBOA-KVZVIFLMSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(=NO)C2.Cl

Canonical SMILES

CN1C2CCC1CC(=NO)C2.Cl

Origin of Product

United States

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